N-(4-chlorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(4-phenyltriazol-1-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O/c20-16-8-6-14(7-9-16)10-21-19(26)24-11-17(12-24)25-13-18(22-23-25)15-4-2-1-3-5-15/h1-9,13,17H,10-12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSWATQASZGWTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=C(C=C2)Cl)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide typically involves a multi-step process:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves the use of an alkyne and an azide to form the triazole ring.
Synthesis of the azetidine ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Coupling of the triazole and azetidine rings: The triazole and azetidine rings are then coupled together using suitable reagents and conditions.
Introduction of the 4-chlorobenzyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the 4-chlorobenzyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the reaction of 4-chlorobenzylamine with appropriate triazole derivatives and azetidine carboxylic acids. The triazole moiety is particularly notable for its diverse biological activities, making it a valuable scaffold in drug design.
Biological Activities
Antimicrobial Properties
Research has indicated that triazole derivatives exhibit strong antimicrobial activity. The presence of the triazole ring in N-(4-chlorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide enhances its efficacy against various bacterial strains and fungi. Studies have shown that compounds with similar structures demonstrate significant inhibition of both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound also shows promise as an anticancer agent. Triazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. In vitro studies suggest that this compound may induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF7 . The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival.
Applications in Scientific Research
| Application Area | Details |
|---|---|
| Drug Development | Utilized as a lead compound for designing new antimicrobial and anticancer agents. |
| Molecular Modeling | Employed in computational studies to predict binding affinities and optimize pharmacological properties. |
| Biological Assays | Tested in various assays to evaluate its effectiveness against specific pathogens and cancer cell lines. |
Case Studies
Case Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial efficacy of triazole derivatives, this compound was tested against a panel of bacterial strains. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a therapeutic agent against infections caused by resistant strains .
Case Study 2: Anticancer Evaluation
A series of experiments were conducted using MCF7 breast cancer cells to assess the compound's cytotoxic effects. The results revealed that treatment with this compound led to increased apoptosis rates compared to control groups. Further analysis showed that the compound interfered with key signaling pathways involved in cell proliferation .
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
N-(1-(4-chlorobenzyl)-2-oxoindolin-3-ylidene)-2-hydroxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)benzohydrazide (Compound 20)
- Core Structure: Indolinone (five-membered lactam) fused with a benzene ring, contrasting with the azetidine core of the target compound.
- Substituents : Shares the 4-chlorobenzyl and 4-phenyltriazole groups but incorporates a benzohydrazide moiety.
- Activity: Exhibits potent antimycobacterial activity (MIC = 0.39 µg/mL), tenfold more active than para-aminosalicylic acid (PAS) and equipotent to rifampicin.
- SAR Insight: The indolinone core may enhance membrane permeability compared to azetidine, but the shared triazole and chlorobenzyl groups likely contribute to target binding.
4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (Compound 169)
- Core Structure : Coumarin (2H-chromen-2-one) instead of azetidine.
- Substituents : Retains the 4-chlorobenzyl-triazole unit but links it to a fluorophenethyl group via a carboxamide.
- The fluorophenethyl group may influence lipophilicity and target selectivity .
(S)-1-(4-chlorophenyl)-N-(−1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY)
- Core Structure : 1,2,3-triazole-4-carboxamide without a cyclic amine scaffold.
- Substituents : Features a 4-chlorophenyl group and a hydroxy-phenylpropan-2-yl side chain.
- Activity : Structural surveys suggest that the hydroxy group and methyl substitution on the triazole modulate solubility and binding interactions. Such modifications are critical for optimizing pharmacokinetic profiles .
Key Observations :
- Substituent Influence : The 4-chlorobenzyl group is a consistent feature in active compounds (e.g., Compound 20), suggesting its role in hydrophobic interactions with biological targets.
- Further assays are needed to validate this hypothesis.
Biological Activity
N-(4-chlorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is C16H16ClN5O. Its structure features a triazole ring and an azetidine moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H16ClN5O |
| Molecular Weight | 335.78 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1788531-94-1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : This is achieved through a Huisgen cycloaddition reaction between an azide and an alkyne in the presence of a copper catalyst.
- Introduction of the 4-Chlorobenzyl Group : The triazole intermediate reacts with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride.
- Formation of the Carboxamide Group : The final step involves reacting the intermediate with a suitable amine to form the carboxamide group.
Anticancer Properties
Recent studies have shown that compounds containing triazole rings exhibit significant anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and cell cycle arrest. For instance:
- Cell Line Studies : In vitro studies demonstrated that derivatives similar to N-(4-chlorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine exhibited IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
| Compound | IC50 (μM) MCF-7 | IC50 (μM) HCT116 |
|---|---|---|
| N-(4-chlorobenzyl)-... | 0.48 | 0.19 |
| Reference Compound | 1.93 | 2.84 |
The biological activity is attributed to several mechanisms:
- Induction of Apoptosis : Flow cytometry analysis indicated increased caspase 3/7 activity in treated cells, suggesting that these compounds trigger apoptotic pathways .
- Cell Cycle Arrest : Compounds were shown to arrest cell proliferation at the G1 phase in MCF-7 cells .
- Molecular Interactions : Molecular docking studies suggest strong hydrophobic interactions between the aromatic rings of the compound and amino acid residues in target proteins, similar to known anticancer agents like Tamoxifen .
Study on Derivatives
A study published by MDPI highlighted various derivatives of triazole compounds and their biological activities against different cancer cell lines. The results indicated that modifications in chemical structure significantly affected their potency and selectivity .
Toxicity Assessment
In addition to efficacy studies, toxicity assessments against non-cancerous cell lines are crucial. Compounds similar to N-(4-chlorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine demonstrated minimal toxicity at higher concentrations (10 μM), indicating a favorable safety profile for further development .
Q & A
Q. What synthetic methodologies are recommended for introducing the 1,2,3-triazole moiety into azetidine-based scaffolds?
The 1,3-dipolar cycloaddition ("click chemistry") between azides and terminal alkynes using Cu(I) catalysts is widely employed due to high regioselectivity and yields. For example, the synthesis of analogous triazole-linked quinoline derivatives achieved >90% yields via this method . Key steps include:
- Preparation of azide precursors (e.g., 3-azidomethyl intermediates).
- Optimization of reaction conditions (e.g., CuSO₄·5H₂O/sodium ascorbate in THF/H₂O).
- Purification via column chromatography to isolate the triazole product.
Q. How can the molecular geometry of this compound be confirmed experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) are critical for analyzing bond lengths, angles, and crystal packing . For example:
| Parameter | Value (Å/°) | Reference Compound |
|---|---|---|
| C-N bond in triazole | 1.34 | Similar to |
| Azetidine ring puckering | 25° | Derived from |
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : To confirm regiochemistry of the triazole ring and substituent positions. For instance, the 1H-1,2,3-triazol-1-yl group shows a distinct singlet at δ ~7.8–8.2 ppm for the triazole proton .
- IR Spectroscopy : To validate carboxamide C=O stretches (~1650–1680 cm⁻¹).
- HRMS : For molecular ion confirmation (e.g., [M+H]+ calculated for C₂₀H₁₉ClN₅O: 404.1284).
Advanced Research Questions
Q. How can discrepancies in crystallographic data refinement be resolved for structurally flexible regions (e.g., the azetidine ring)?
- Use SHELXL's restraints (e.g., DFIX, FLAT) to stabilize flexible moieties during refinement .
- Compare multiple datasets to assess thermal motion (B-factors). For example, high B-factors in the 4-chlorobenzyl group may indicate dynamic disorder .
- Validate with computational methods (e.g., DFT-based geometry optimization).
Q. What strategies address low yields in the final carboxamide coupling step?
- Optimize coupling reagents: Replace EDC/HOBt with HATU/DIPEA for higher efficiency .
- Monitor reaction progress via LC-MS to identify intermediates.
- Consider microwave-assisted synthesis to reduce reaction time and improve purity .
Q. How can biological activity data contradictions (e.g., target selectivity) be analyzed for this compound?
- Perform dose-response assays across multiple cell lines to differentiate on-target vs. off-target effects.
- Use molecular docking (e.g., AutoDock Vina) to compare binding poses with known inhibitors (e.g., VEGFR-2 or PD-L1) .
- Validate via kinase profiling panels to identify off-target interactions.
Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
- SwissADME : For logP, solubility, and bioavailability predictions.
- Molinspiration : To assess compliance with Lipinski’s rule (e.g., molecular weight <500, logP <5).
- MD simulations : To evaluate membrane permeability (e.g., using GROMACS).
Methodological Notes
- Avoid commercial databases : Prioritize peer-reviewed journals (e.g., Acta Crystallographica, Medicinal Chemistry Research) over non-academic sources.
- Data reproducibility : Replicate synthesis and characterization protocols from with rigorous controls (e.g., inert atmosphere for Cu-catalyzed reactions).
- Ethical reporting : Disclose refinement residuals (R-factors) and spectroscopic noise levels to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
